molecular formula C25H28O5 B11140862 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11140862
M. Wt: 408.5 g/mol
InChI Key: VCAQLIKFPHQPGB-UHFFFAOYSA-N
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Description

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one: is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a hexyl chain, a methoxyphenyl group, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromen-2-one Core: This is usually achieved through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Hexyl Chain: This step involves the alkylation of the chromen-2-one core with a hexyl halide under basic conditions.

    Attachment of the Methoxyphenyl Group: This is typically done through an etherification reaction using a methoxyphenol derivative and an appropriate leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The hexyl chain and methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).

Biology:

  • Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
  • Studied for its potential anti-inflammatory and antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly for its anti-cancer properties.
  • Investigated for its potential role in treating neurodegenerative diseases.

Industry:

  • Used in the development of new materials with specific optical and electronic properties.
  • Studied for its potential use in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

  • 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
  • 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one

Comparison:

  • Structural Differences: The presence of additional methyl groups in similar compounds can affect their chemical reactivity and physical properties.
  • Chemical Properties: Similar compounds may exhibit different solubility, melting points, and boiling points.
  • Biological Activity: The biological activity of similar compounds can vary based on their structural differences, affecting their potential applications in medicine and industry.

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C25H28O5/c1-4-5-6-7-11-22-17(2)21-13-12-20(15-24(21)30-25(22)27)29-16-23(26)18-9-8-10-19(14-18)28-3/h8-10,12-15H,4-7,11,16H2,1-3H3

InChI Key

VCAQLIKFPHQPGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)OC1=O)C

Origin of Product

United States

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